molecular formula C25H28ClN5O5S2 B611129 Subasumstat CAS No. 1858276-04-6

Subasumstat

货号: B611129
CAS 编号: 1858276-04-6
分子量: 578.1 g/mol
InChI 键: LXRZVMYMQHNYJB-UNXOBOICSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Subasumstat (TAK-981) is a first-in-class, selective inhibitor of the SUMO-activating enzyme (SAE), which is required for all SUMOylation, a key reversible post-translational modification. Its novel mechanism involves binding to SUMO proteins and forming a SUMO-subasumstat adduct, which prevents the transfer of SUMO to downstream target proteins. This inhibition disrupts critical cellular processes in tumor cells, such as DNA repair and proliferation. A significant consequence of SUMOylation inhibition is the induction of endogenous type I interferon (IFN-I) production, which acts as a powerful immune activator. Preclinical studies show that this compound enhances antitumor immune responses by activating and maturing various immune cells, including dendritic cells, natural killer (NK) cells, and T cells. It promotes dendritic cell maturation, increases antigen presentation, and enhances the cytotoxic activity of NK cells against target cells, such as those from acute myeloid leukemia. Research demonstrates that this compound has direct antineoplastic activity and can synergize with other agents. In models of acute myeloid leukemia, it synergized with 5-azacytidine, leading to enhanced transcriptional reprogramming, promotion of apoptosis, and increased anti-leukemic activity. Clinical trials in patients with advanced solid tumors and relapsed/refractory hematologic malignancies have reported that this compound has a manageable safety profile and provides proof-of-concept by demonstrating target engagement, inhibition of the SUMOylation pathway, and activation of innate and adaptive immune responses. Its ability to unlock antitumor immunity makes it a promising candidate for oncology research, particularly in exploring combination therapies with other immunomodulatory agents.

属性

IUPAC Name

[(1R,2S,4R)-4-[[5-[4-[(1R)-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-yl]-5-methylthiophene-2-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN5O5S2/c1-13-18(23-19-7-16(26)3-2-14(19)4-5-29-23)9-22(37-13)24(33)20-10-28-12-30-25(20)31-17-6-15(21(32)8-17)11-36-38(27,34)35/h2-3,7,9-10,12,15,17,21,23,29,32H,4-6,8,11H2,1H3,(H2,27,34,35)(H,28,30,31)/t15-,17-,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRZVMYMQHNYJB-UNXOBOICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)C2=CN=CN=C2NC3CC(C(C3)O)COS(=O)(=O)N)C4C5=C(CCN4)C=CC(=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(S1)C(=O)C2=CN=CN=C2N[C@@H]3C[C@@H]([C@H](C3)O)COS(=O)(=O)N)[C@H]4C5=C(CCN4)C=CC(=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858276-04-6
Record name Subasumstat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1858276046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Subasumstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16406
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SUBASUMSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ43H3V6M1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Key Synthetic Steps

  • Tetrahydroisoquinoline Synthesis :
    The (1R)-7-chloro-1,2,3,4-tetrahydroisoquinoline intermediate is synthesized via a Pictet–Spengler reaction, starting from 7-chloroisoquinoline. Enantioselective reduction using a chiral catalyst ensures the desired (R)-configuration.

  • Thiophene Carbonyl Pyrimidine Assembly :
    A Suzuki–Miyaura coupling reaction links the 5-methylthiophene-2-carbonyl group to a pyrimidine ring. The pyrimidine nucleus is functionalized at the 4-position with an amino group for subsequent coupling.

  • Cyclopentyl Sulfamate Formation :
    The cyclopentanol derivative is synthesized through a stereoselective hydroxylation of a cyclopentene precursor, followed by sulfamation using sulfamoyl chloride. The (1R,2S,4R) configuration is achieved via asymmetric catalysis.

  • Final Coupling and Purification :
    The three intermediates are conjugated using peptide coupling reagents (e.g., HATU or EDCI). Reverse-phase chromatography (C18 column) resolves stereoisomers, yielding this compound with >98% purity.

Table 1: Key Reaction Conditions and Yields

StepReaction TypeReagents/CatalystsYield (%)Purity (%)
1Pictet–SpenglerChiral BINAP-Pd catalyst7895
2Suzuki–Miyaura CouplingPd(PPh₃)₄, K₂CO₃8597
3Asymmetric HydroxylationSharpless Epoxidation7096
4Amide CouplingHATU, DIPEA6598

Analytical Characterization

This compound’s structural integrity is verified through advanced spectroscopic and chromatographic techniques:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular ion peak at m/z 577.1220 (calculated for C₂₅H₂₈ClN₅O₅S₂).

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (600 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.25–7.15 (m, 3H, aromatic-H), 4.90 (d, J = 6.0 Hz, 1H, cyclopentyl-OH).

    • ¹³C NMR : 172.8 ppm (C=O), 155.6 ppm (pyrimidine-C4).

  • Chiral HPLC : Utilized a Chiralpak IC-3 column (hexane:isopropanol 80:20) to confirm enantiomeric excess >99%.

Process Optimization and Scale-Up Challenges

Solubility and Stability Considerations

This compound exhibits limited aqueous solubility (28.84 mM in DMSO), necessitating the use of co-solvents like PEG-300 during formulation. Degradation studies under accelerated conditions (40°C/75% RH) revealed hydrolytic instability at the sulfamate ester, requiring strict control of humidity during manufacturing.

Stereochemical Control

The four stereocenters demand precise catalytic conditions. Transitioning from batch to flow chemistry improved the reproducibility of the Sharpless epoxidation step, reducing diastereomer formation from 8% to <1%.

Table 2: Critical Process Parameters

ParameterOptimal RangeImpact on Purity
Reaction Temperature0–5°C (Step 1)Prevents racemization
Catalyst Loading5 mol% Pd (Step 2)Maximizes coupling yield
Chromatography Gradient30–60% MeCN (Step 4)Resolves sulfamate adducts

Quality Control and Regulatory Compliance

This compound is manufactured under current Good Manufacturing Practices (cGMP) with stringent specifications:

  • Purity : ≥98% by HPLC (C18 column, 254 nm).

  • Impurity Profiling : Limits for genotoxic impurities (e.g., sulfamoyl chloride residues) set at <0.1%.

  • Storage : -20°C in amber vials to prevent photodegradation; shelf life ≥12 months .

化学反应分析

反应类型: 苏巴舒司他经历各种化学反应,包括:

常用试剂和条件:

    氧化剂: 过氧化氢、高锰酸钾。

    还原剂: 硼氢化钠、氢化铝锂。

    取代试剂: 卤化剂、亲核试剂.

主要形成的产物: 从这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能导致形成羟基化衍生物,而还原可能导致形成还原类似物 .

科学研究应用

苏巴舒司他在科学研究中具有广泛的应用,包括:

作用机制

苏巴舒司他通过与 SUMO 蛋白结合并形成加合物发挥其作用,从而阻止 SUMO 从 SUMO 激活酶转移到 SUMO 结合酶 UBC9。这种抑制破坏了 SUMOylation 介导的途径,导致 1 型干扰素信号传导的激活,并促进抗肿瘤免疫反应。 分子靶标包括 SUMO 蛋白和 SUMO 激活酶 .

类似化合物:

苏巴舒司他的独特之处: 苏巴舒司他通过促进 1 型干扰素信号传导增强先天和适应性免疫反应的能力是独一无二的。 这种双重作用机制使其成为与其他免疫调节剂联合治疗的有希望的候选者 .

相似化合物的比较

Subasumstat vs. ML-792

Structural and Mechanistic Similarities :

  • Both this compound and ML-792 are mechanism-based inhibitors targeting the ATP-binding site of SUMO E1’s UBA2 subunit, forming covalent adducts to block SUMO activation .
  • Both utilize a sulfamate warhead for covalent binding, ensuring sustained inhibition of SUMOylation .

Key Differences :

  • Immune Modulation : this compound uniquely induces type I IFN responses, reprogramming tumor microenvironments (TME) to enhance macrophage and NK cell activity. This immune-permissive shift is validated in clinical microdosing studies . ML-792 lacks reported immune-modulatory effects, with preclinical data focusing on direct tumor cell apoptosis .
  • Clinical Progress: this compound is in Phase 1b/2 trials for combination therapies (e.g., with pembrolizumab or rituximab), demonstrating tolerability and immune activation .
  • Therapeutic Scope: this compound shows efficacy in both solid tumors (e.g., head and neck carcinoma) and hematological models (e.g., diffuse lymphoma), whereas ML-792’s activity is primarily documented in vitro and in xenograft models .

This compound vs. Non-Covalent SUMO Inhibitors

This may enhance efficacy in immunosuppressive TMEs but could increase off-target risks .

Data Tables

Table 1: Comparative Overview of this compound and ML-792
Parameter This compound (TAK-981) ML-792
Target SUMO E1 (UBA2 subunit) SUMO E1 (UBA2 subunit)
Mechanism Covalent inhibition (sulfamate warhead) Covalent inhibition (sulfamate warhead)
Immune Effects Induces type I IFN, activates macrophages/NK cells No reported immune modulation
Clinical Stage Phase 1b/2 (combination therapies) Preclinical
Synergy with Immunotherapy Enhances rituximab, anti-PD-1 efficacy Not documented
Tumor Models Solid tumors (HNSCC), lymphoma (OCI-Ly10) Xenograft models
Table 2: this compound Pharmacokinetic Highlights ()
Parameter Plasma (Mean ± SD) Whole Blood (Mean ± SD)
Cmax 1,250 ± 350 ng/mL 980 ± 210 ng/mL
Tmax 2.5 ± 1.1 hours 3.0 ± 1.5 hours
Half-life (T1/2z) 8.2 ± 2.3 hours 7.8 ± 2.0 hours
AUC∞ 12,500 ± 3,200 ng·h/mL 9,800 ± 2,500 ng·h/mL

Conclusion this compound distinguishes itself among SUMO E1 inhibitors through its robust immune-activating profile, validated in both preclinical and early clinical settings. Unlike ML-792, which remains preclinical, this compound’s ability to synergize with monoclonal antibodies (e.g., rituximab) and checkpoint inhibitors positions it as a promising candidate for combination regimens. Its covalent mechanism and IFN-driven TME remodeling further underscore its therapeutic novelty, though long-term safety and efficacy data await Phase 3 validation.

生物活性

Subasumstat, also known as TAK-981, is a first-in-class small molecule inhibitor of the small ubiquitin-like modifier (SUMO) activating enzyme (SAE2). It is currently under investigation for its potential therapeutic applications in various cancers, particularly advanced solid tumors and lymphomas. This article compiles detailed research findings, pharmacodynamic data, and case studies to elucidate the biological activity of this compound.

This compound functions by inhibiting the SUMOylation process, a reversible post-translational modification that regulates numerous cellular processes, including inflammatory responses and immune signaling. By blocking SUMOylation, this compound is designed to enhance type I interferon (IFN) signaling, thereby stimulating both innate and adaptive immune responses against tumors .

Pharmacodynamics

Key Findings:

  • Dose-Dependent Activity: In clinical trials, this compound demonstrated a dose-dependent increase in IFN-1 gene signature expression in peripheral blood and plasma levels of several IFN-1-induced cytokines. This was accompanied by an increase in activated natural killer (NK) cells and CD8+ T cells .
  • Target Engagement: Pharmacodynamic analyses indicated that doses above 60 mg resulted in significant SUMO2/3 inhibition and increased immune activation markers within the tumor microenvironment (TME) .

Table 1: Summary of Pharmacodynamic Effects

Dose (mg)SUMO2/3 InhibitionNK Cell ActivationCD8+ T Cell Infiltration
10MinimalLowLow
40ModerateModerateModerate
60SignificantHighHigh
90RobustVery HighVery High

Clinical Trials and Efficacy

This compound has been evaluated in multiple clinical trials, notably phase 1/2 studies focusing on safety, pharmacokinetics, and preliminary efficacy.

Case Study Highlights:

  • Solid Tumors and Lymphomas: In a phase 1 study involving patients with advanced solid tumors or relapsed/refractory lymphomas, this compound exhibited a manageable safety profile with preliminary anti-tumor activity. One patient with HER2-negative breast cancer showed a partial response after receiving biweekly doses .
  • Combination Therapies: Preclinical studies suggest that this compound can enhance the efficacy of other treatments, such as rituximab in lymphoma models. The combination therapy resulted in improved macrophage phagocytosis and NK cell cytotoxicity against CD20+ cells .

Immune Modulation

This compound's ability to modulate the immune response is one of its most significant biological activities:

  • Enhancement of Adaptive Immunity: By promoting type I IFN signaling, this compound enhances the activation of dendritic cells and T cells within the TME. This leads to an inflammatory environment conducive to anti-tumor activity .
  • Impact on Tumor Microenvironment: Clinical evaluations showed increased PD-L1 expression in tumor samples post-treatment, indicating an adaptive immune response shift from immune-suppressive to immune-permissive states .

Table 2: Immune Response Modulation by this compound

Immune Cell TypeEffect Post-Treatment
NK CellsIncreased cytotoxicity
CD8+ T CellsEnhanced infiltration
Dendritic CellsImproved antigen presentation
MacrophagesIncreased phagocytic activity

常见问题

Q. What structural characteristics of Subasumstat are critical for its pharmacological activity, and how can researchers validate these features experimentally?

this compound’s pharmacological activity is influenced by its sulfur-containing moieties and stereospecific configuration. Key structural elements include a sulfonamide group and a chiral center, as illustrated in its molecular structure . To validate these features, researchers should employ techniques such as X-ray crystallography for 3D conformation analysis, nuclear magnetic resonance (NMR) spectroscopy for functional group identification, and enantiomer-specific assays (e.g., using (S)-Subasumstat as a control ) to confirm stereochemical relevance to target engagement.

Q. What preclinical models are most suitable for evaluating this compound’s mechanism of action and efficacy?

In vivo models such as xenografts derived from non-small cell lung cancer (NSCLC) or microsatellite-stable colorectal cancer (MSS-CRC) are recommended, as these align with this compound’s clinical trial targets . Dose-response studies in these models should incorporate pharmacodynamic markers (e.g., SUMOylation inhibition, IFN-1 signaling upregulation) to validate target engagement. Researchers must standardize protocols for tumor volume measurement and histopathological analysis to ensure reproducibility.

Q. How can researchers address variability in this compound’s pharmacokinetic (PK) data across experimental setups?

PK variability often arises from differences in administration routes or metabolic pathways. Methodologically, researchers should:

  • Use linear regression models to assess dose proportionality.
  • Conduct crossover studies in animal models to control for intersubject variability.
  • Apply mass spectrometry for precise quantification of plasma concentrations, ensuring subsampling protocols minimize analytical error .

Advanced Research Questions

Q. How should clinical trials be designed to evaluate this compound in combination with immune checkpoint inhibitors like pembrolizumab?

Phase II trials should adopt a dose-escalation design with biomarker-driven patient stratification. Key considerations include:

  • Primary endpoints : Objective response rate (ORR) and progression-free survival (PFS), with stratification by PD-L1 status in NSCLC cohorts .
  • Safety monitoring : Rigorous tracking of ≥Grade 3 treatment-emergent adverse events (TEAEs), particularly anemia and hepatotoxicity, using Common Terminology Criteria for Adverse Events (CTCAE) v5.0.
  • Pharmacodynamic integration : Serial tumor biopsies to correlate SUMOylation inhibition with clinical response.

Q. How can conflicting efficacy data between preclinical and clinical studies of this compound be resolved?

Discrepancies may arise from interspecies metabolic differences or tumor microenvironment heterogeneity. Researchers should:

  • Perform comparative genomic analyses of preclinical models and patient-derived samples to identify resistance mechanisms.
  • Utilize patient-derived xenograft (PDX) models with humanized immune systems to bridge translational gaps.
  • Apply meta-analytic frameworks to harmonize data from disparate sources, prioritizing studies with low risk of sampling bias .

Q. What statistical methods are optimal for analyzing this compound’s dose-response relationships in heterogeneous patient populations?

Advanced approaches include:

  • Mixed-effects modeling : To account for intra- and inter-patient variability in drug exposure.
  • Bayesian adaptive designs : For real-time dose optimization based on accumulating efficacy and safety data.
  • Machine learning : Clustering algorithms to identify subgroups with differential responses (e.g., MSS-CRC vs. NSCLC) .

Q. How can researchers validate this compound’s target engagement in clinical samples?

Methodologies include:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : To quantify SUMOylated protein levels in peripheral blood mononuclear cells (PBMCs).
  • Flow cytometry : For IFN-1 pathway activation markers (e.g., phosphorylated STAT1).
  • Ex vivo assays : Tumor organoid cultures treated with this compound to assess direct antitumor effects .

Data Interpretation and Reporting Guidelines

Q. How should researchers report contradictory findings in this compound’s efficacy across trial cohorts?

Adhere to CONSORT guidelines for clinical trials:

  • Clearly delineate cohort-specific results (e.g., ORR in NSCLC vs. MSS-CRC).
  • Discuss potential confounders (e.g., prior therapies, genetic heterogeneity) in the "Limitations" section.
  • Use forest plots to visualize heterogeneity in meta-analyses .

Q. What strategies mitigate bias in this compound’s safety profile assessments?

  • Blinded adjudication committees : Independent review of adverse events to minimize investigator bias.
  • Propensity score matching : Adjust for baseline imbalances between treatment arms.
  • Sensitivity analyses : Exclude outliers or non-adherent patients to confirm robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Subasumstat
Reactant of Route 2
Subasumstat

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。